3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol
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Overview
Description
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol is a heterocyclic compound that features a thiazole ring connected to a pyridine ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol typically involves the formation of the thiazole ring followed by its attachment to the pyridine and phenol moieties. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. The resulting thiazole intermediate is then coupled with a pyridine derivative and a phenol derivative through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and pyridine rings can interact with active sites through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Pyridin-3-yl-thiazol-2-yl)-phenylamine
- 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid
Uniqueness
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol is unique due to the presence of both a phenol group and a thiazole ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-5-1-4-11(7-12)16-14-17-13(9-19-14)10-3-2-6-15-8-10/h1-9,18H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROHCPGHJISQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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